molecular formula C14H13N3O3 B2590678 2-(benzo[d]isoxazol-3-yl)-N-((5-methylisoxazol-3-yl)methyl)acetamide CAS No. 1257547-54-8

2-(benzo[d]isoxazol-3-yl)-N-((5-methylisoxazol-3-yl)methyl)acetamide

Cat. No. B2590678
CAS RN: 1257547-54-8
M. Wt: 271.276
InChI Key: BDKMIFKVMMNADR-UHFFFAOYSA-N
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Description

2-(benzo[d]isoxazol-3-yl)-N-((5-methylisoxazol-3-yl)methyl)acetamide is a compound that belongs to the family of isoxazole derivatives . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has been the subject of significant research due to its wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazole derivatives, including 2-(benzo[d]isoxazol-3-yl)-N-((5-methylisoxazol-3-yl)methyl)acetamide, often involves the condensation of activated nitro compounds with alkenes to give isoxazolines and with alkynes to give isoxazoles . This process typically occurs in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular formula of 2-(benzo[d]isoxazol-3-yl)-N-((5-methylisoxazol-3-yl)methyl)acetamide is C14H13N3O3. The structure of isoxazole, a key component of this compound, is a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives are diverse and depend on the specific groups substituted on the isoxazole ring . For instance, the primary activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles .


Physical And Chemical Properties Analysis

The molecular weight of 2-(benzo[d]isoxazol-3-yl)-N-((5-methylisoxazol-3-yl)methyl)acetamide is 271.276. Further physical and chemical properties such as melting point, boiling point, solubility, and stability would require additional specific experimental data.

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Functionally substituted benzisoxazoles, including derivatives similar to the queried compound, are highlighted for their pharmacological activities. A study by Khodot and Rakitin (2022) elaborates on the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide as a precursor for preparing a series of 3,5-disubstituted benzoxazoles, suggesting its importance in developing new pharmacologically active molecules (Khodot & Rakitin, 2022).

Corrosion Inhibition

  • The application in corrosion science is explored by Yıldırım and Cetin (2008), who synthesized acetamide, isoxazolidine, and isoxazoline derivatives, including those structurally related to the queried compound, assessing their efficacy as corrosion inhibitors. This research highlights the broader utility of acetamide derivatives in materials science (Yıldırım & Cetin, 2008).

Antibacterial and Antimicrobial Evaluation

  • A green ultrasound synthesis approach was used by Rezki (2016) for the preparation of bioactive benzothiazole nucleus tethering 1,2,3-triazoles, offering insights into the antimicrobial activities of such compounds. These findings indicate the potential application of related acetamide derivatives in developing new antimicrobial agents (Rezki, 2016).

Herbicidal Activities

  • Sato, Honma, and Sugai (1985) studied the herbicidal activities of 1,2-benzisoxazole-3-acetamides, indicating the potential agricultural applications of such compounds. The research demonstrates the diversity in the application of acetamide derivatives, extending their utility beyond medicinal chemistry to agricultural chemistry (Sato, Honma, & Sugai, 1985).

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of diverse organic compounds, including peptides, nucleosides, and other molecules .

Mode of Action

The compound 2-(benzo[d]isoxazol-3-yl)-N-((5-methylisoxazol-3-yl)methyl)acetamide interacts with its targets through a process known as protonation. This involves the compound adding a proton to organic molecules. This protonation enables the formation of new bonds between the protonated molecule and the compound, facilitating various organic synthesis reactions . Additionally, the compound acts as a nucleophile, enabling it to form new bonds when it reacts with other organic molecules .

Biochemical Pathways

Similar compounds contribute to the creation of polymers and nanomaterials, along with the synthesis of pharmaceuticals like anticancer drugs and biodegradable polymers .

Pharmacokinetics

Similar compounds are known to readily dissolve in water, ethanol, and various organic solvents , which could potentially impact their bioavailability.

Result of Action

Similar compounds play a crucial role in the synthesis of diverse organic compounds, including peptides, nucleosides, and other molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(benzo[d]isoxazol-3-yl)-N-((5-methylisoxazol-3-yl)methyl)acetamide. It’s worth noting that similar compounds are classified as Dangerous Goods for transport and may be subject to additional shipping charges , suggesting that they may require specific storage and handling conditions to maintain their stability and efficacy.

Future Directions

Isoxazole and its derivatives, including 2-(benzo[d]isoxazol-3-yl)-N-((5-methylisoxazol-3-yl)methyl)acetamide, continue to be an active area of research due to their wide range of biological activities and therapeutic potential . Future research will likely focus on the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from ongoing research .

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-9-6-10(16-19-9)8-15-14(18)7-12-11-4-2-3-5-13(11)20-17-12/h2-6H,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKMIFKVMMNADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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